molecular formula C12H4Br6O B146033 Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)- CAS No. 182677-30-1

Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-

Cat. No. B146033
M. Wt: 643.6 g/mol
InChI Key: IZFQCEZFGCMHOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene . Similarly, the synthesis of hyperbranched polyether imides based on 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene involves a multi-step process starting from simpler brominated compounds . These methods could potentially be adapted for the synthesis of "Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-".

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized by X-ray crystallography. For example, the structure of 1,3,5-tris(chloromercurio)benzene was confirmed by X-ray crystallography , and the molecular and crystal structure of 1,3,5-tris[4'-(C-o-carboranyl)biphenyl-4-yl]benzene was elucidated . These studies highlight the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions. For instance, the electrochemical and ferromagnetic couplings in 4,4',4''-(1,3,5-benzenetriyl)tris(phenoxyl) radical formation involve the electrochemical oxidation of the trianion . The reactivity of such compounds can be complex and is influenced by their electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse. The compounds exhibit different thermal stabilities, dielectric constants, and solubility in organic solvents . Electrochemical studies of ethynylferrocene compounds show chemically reversible oxidations, indicating specific electronic properties . These properties are crucial for the potential applications of these compounds in materials science and electronics.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Research indicates that benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), exhibit substantial promise in supramolecular chemistry and nanotechnology. These compounds are valued for their simple structure, ease of access, and the detailed understanding of their supramolecular self-assembly behavior. This versatility enables their application in nanometer-sized rod-like structures stabilized by threefold H-bonding, paving the way for advancements in polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental and Toxicological Studies

The environmental impact and toxicology of brominated phenols, such as 2,4,6-tribromophenol (a related compound), have been the subject of extensive study. These compounds occur as intermediates in the synthesis of brominated flame retardants and as degradation products of these substances. They are also used as pesticides and occur naturally in some aquatic organisms. Their ubiquitous presence in the environment calls for a deeper understanding of their toxicokinetics and toxicodynamics, as well as the roles of structural isomers like 2,4,5-tribromophenol in environmental contexts (Koch & Sures, 2018).

Flame Retardants and Polymer Industries

The synthesis and applications of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food have been critically reviewed. Certain derivatives, including those related to benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-, have shown significant presence due to their application in various consumer products. This widespread use necessitates further research on their occurrence, environmental fate, and toxicity to bridge large knowledge gaps and optimize analytical methods for comprehensive monitoring (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

“Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-” is highly flammable and harmful. It may cause lung damage if swallowed and is irritating to the skin. Its vapors may cause drowsiness and dizziness. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-2-9(12(18)11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFQCEZFGCMHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872265
Record name 2,2',3,4,4',5'-Hexabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-

CAS RN

182677-30-1
Record name 2,2',3,4,4',5'-Hexabromodiphenyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5'-Hexabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,4,4',5'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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